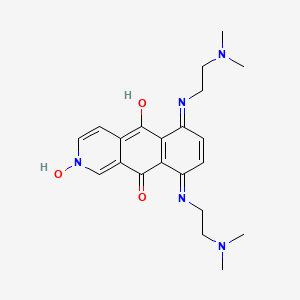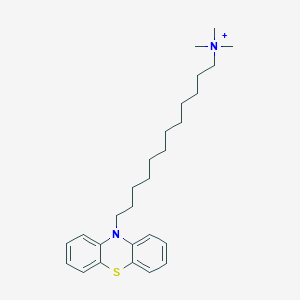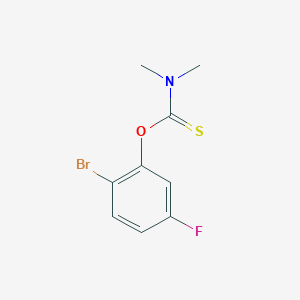![molecular formula C8H9ClN4S B12550012 N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide CAS No. 666722-96-9](/img/structure/B12550012.png)
N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group attached to a methylidene hydrazinecarbothiohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and thiosemicarbazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal applications, where it disrupts the normal functioning of microbial cells.
Comparación Con Compuestos Similares
N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide can be compared with other similar compounds, such as:
- N’-[(2-Chlorophenyl)methylidene]hydrazinecarbohydrazide
- N’-[(2-Chlorophenyl)methylidene]hydrazinecarbohydrazone
- N’-[(2-Chlorophenyl)methylidene]hydrazinecarbohydrazide
These compounds share structural similarities but differ in their specific functional groups and reactivity. N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide is unique due to the presence of the thiohydrazide moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
666722-96-9 |
|---|---|
Fórmula molecular |
C8H9ClN4S |
Peso molecular |
228.70 g/mol |
Nombre IUPAC |
1-amino-3-[(2-chlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H9ClN4S/c9-7-4-2-1-3-6(7)5-11-13-8(14)12-10/h1-5H,10H2,(H2,12,13,14) |
Clave InChI |
ARVWPZKFMYKZNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=S)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B12549939.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12549941.png)

![tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane](/img/structure/B12549951.png)
![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)
![5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12549965.png)
![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)



![7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium](/img/structure/B12549999.png)


